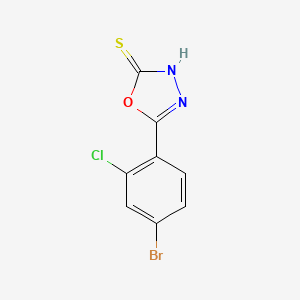

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(4-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTAQXKFAPYHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-chlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the desired oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group undergoes nucleophilic substitution, particularly in reactions with alkyl/aryl halides. For example:

-

Reaction with bromoacetamide derivatives :

When treated with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in N,N-dimethylformamide (DMF) and sodium hydride (NaH), the thiol group is replaced to form sulfanyl acetamide derivatives (Table 1) .

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 5-(4-Bromo-2-Cl-Ph)-2-sulfanyl acetamide | DMF, NaH, 30–60°C, 4–6 hrs | 65–85% |

This reactivity enables functionalization for drug design, particularly in acetylcholinesterase inhibitors .

Coordination with Metal Ions

The thiol group acts as a ligand, forming stable complexes with transition metals:

-

Copper(II) complexes : Demonstrates strong coordination via sulfur and nitrogen atoms, confirmed by IR and UV-Vis spectroscopy.

-

Palladium-catalyzed coupling : Facilitates oxidative annulations with hydrazides to generate pyrazole-oxadiazole hybrids .

Cyclization Reactions

The compound participates in heterocycle formation:

-

With carbon disulfide (CS₂) : Cyclocondensation under alkaline ethanol yields fused oxadiazole-thione derivatives (Scheme 1) .

-

Microwave-assisted synthesis : Accelerates cyclization with hydrazides, achieving 92% yield in 20 minutes .

Scheme 1 : Cyclocondensation pathway for oxadiazole-thione derivatives :

-

React with CS₂ in ethanolic KOH.

-

Acidify to precipitate product.

Thiol-Thione Tautomerism

The compound exhibits tautomerism between thiol (C–SH) and thione (C=S) forms, confirmed by:

Biological Interaction-Driven Reactions

Structural modifications enhance bioactivity:

-

Anticancer derivatives : Bromine substitution improves binding to thymidine phosphorylase (IC₅₀ = 0.8 μM vs. 7-deazaxanthine reference) .

-

Antimicrobial analogs : Chlorophenyl variants show MIC values of 4–8 μg/mL against S. aureus .

Comparative Analysis of Reaction Types

| Reaction Type | Key Reagents/Conditions | Applications |

|---|---|---|

| Nucleophilic substitution | Bromoacetamides, DMF, NaH | Drug conjugates |

| Metal coordination | Cu²⁺/Pd catalysts | Catalysis, materials science |

| Cyclization | CS₂, KOH, ethanol | Heterocyclic library synthesis |

Scientific Research Applications

Biological Activities

Research indicates that 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities. Its structural characteristics allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may enhance therapeutic efficacy against various cancer cell lines. The ability to modify the compound's structure could lead to improved binding affinities with specific cancer targets.

- Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory properties. Its interactions with biological pathways involved in inflammation make it a subject of interest for therapeutic applications in inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common synthetic route includes the reaction of 4-bromo-2-chlorobenzohydrazide with carbon disulfide followed by cyclization under basic conditions. This synthetic flexibility allows for the modification of the compound to enhance its biological properties.

Several studies illustrate the practical applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of oxadiazoles showed potent antibacterial activity against Gram-positive bacteria. The modifications made to the oxadiazole ring significantly enhanced their antimicrobial efficacy compared to non-substituted analogs.

- Anticancer Research : In vitro studies indicated that this compound exhibited cytotoxic effects against multiple leukemia cell lines. These findings suggest that this compound could serve as a lead structure for developing new anticancer drugs .

- Inflammation Models : Research involving animal models has shown that compounds similar to this compound can reduce inflammation markers significantly. This suggests potential therapeutic roles in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Both 5-(4-bromo-2-chlorophenyl) and 5-(2-chloro-4-(oxetan-3-yloxy)phenyl) derivatives were synthesized in 81% yields, suggesting comparable efficiency in cyclization reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) enhance oxidative stability, whereas electron-donating groups (e.g., oxetanyloxy) may improve solubility .

Key Observations :

- Cytotoxicity : Derivatives with pyrimidine or benzimidazole moieties (e.g., ) showed moderate to high cytotoxicity, likely due to enhanced DNA intercalation or receptor binding .

Electronic and Reactivity Comparisons

Table 3: Computational Data for Select Derivatives

Key Observations :

- Reactivity : The phthalimide-oxadiazole hybrid 5a exhibits the lowest energy gap (0.108 eV), making it highly reactive compared to bromo/chloro-substituted derivatives, which likely have larger gaps due to electron-withdrawing effects .

Biological Activity

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄BrClN₂OS. Its structure includes a bromophenyl group attached to an oxadiazole ring containing nitrogen and sulfur atoms. The presence of bromine and chlorine significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 4-bromobenzohydrazide with carbon disulfide in the presence of a base. Common solvents used include ethanol or acetonitrile, often requiring heating to facilitate the reaction .

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Its ability to interact with various biological targets positions it as a promising candidate for drug development.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess potent antimicrobial properties. For instance, compounds similar to this compound showed effectiveness against various bacterial strains and fungi .

Anticancer Activity

The compound's anticancer activity has been linked to its ability to inhibit key signaling pathways involved in tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating the activity of proteins involved in cell survival . The mechanism may involve covalent bonding with cysteine residues in proteins, altering their function .

Anti-inflammatory Properties

Research has also indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This property suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | C₈H₆ClN₂OS | Lacks bromine; potentially different reactivity |

| 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol | C₉H₉N₂OS | Methyl group may influence electronic properties |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | C₈H₆N₄OS | Nitro group can enhance biological activity |

The presence of both bromine and chlorine in this compound enhances its reactivity compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Anticancer Research : A study found that derivatives of oxadiazoles exhibited IC₅₀ values in the nanomolar range against specific cancer cell lines. These findings suggest a strong correlation between structural modifications and enhanced anticancer activity .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against resistant bacterial strains .

- Inflammation Models : Experimental models showed that treatment with this compound reduced inflammation markers significantly compared to control groups .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of a thiosemicarbazide precursor or halogenation of pre-formed oxadiazole derivatives. For example, a modified approach using bromoacetoyl bromide and POCl₃ under reflux (90°C for 6 hours) has been reported for analogous oxadiazoles, yielding ~28% after silica column chromatography . Key optimization strategies include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of bromoacetoyl bromide to hydrazide precursors to minimize side products.

- Purification : Employing gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH 9.5:0.5) to isolate the target compound.

- Temperature control : Prolonged heating (>6 hours) at 90°C improves cyclization efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : ¹H NMR (500 MHz, CDCl₃) identifies aromatic protons (δ 7.01–8.00 ppm) and methylene/methoxy groups (δ 4.59 and 3.88 ppm, respectively). ¹³C NMR confirms carbonyl (δ ~165 ppm) and halogenated aromatic carbons .

- IR spectroscopy : Peaks at 1256 cm⁻¹ (C-O stretch) and 658 cm⁻¹ (C-Br) validate functional groups .

- HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., [M+H]⁺ calculated for C₁₁H₉BrClN₃OS: 352.93).

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking and dynamics simulations are essential:

- Ligand preparation : Generate 3D conformers using tools like Open Babel, accounting for tautomeric forms of the thiol group.

- Target selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., fungal CYP51 or bacterial DNA gyrase) based on structural analogs .

- Docking validation : Compare binding affinities with crystallographic data from related oxadiazole-protein complexes (e.g., PDB ID 8S9) to assess pose accuracy .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Standardized bioassays : Replicate antifungal/antibacterial tests using CLSI guidelines (e.g., broth microdilution) with controls like fluconazole .

- Purity verification : Use HPLC (≥95% purity threshold) and elemental analysis to exclude confounding effects from byproducts.

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the phenyl ring) to isolate contributing factors .

Q. What strategies are recommended for analyzing the crystal structure and electronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) are pivotal:

- Crystallization : Grow crystals via slow evaporation in CH₂Cl₂/hexane. Monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 19.215 Å, β = 121.25°) are typical for halogenated oxadiazoles .

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps, which predict reactive sites .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between structurally similar oxadiazole derivatives?

- Methodological Answer : Variations often stem from:

- Substituent positioning : The 4-bromo-2-chlorophenyl group enhances lipophilicity, improving membrane penetration compared to 3-chloro analogs .

- Bioavailability : Solubility differences (e.g., logP values) measured via shake-flask assays can explain efficacy gaps in vitro vs. in vivo .

- Resistance mechanisms : Pathogen-specific efflux pumps may selectively expel certain derivatives, necessitating MIC/MBC ratio comparisons .

Experimental Design Considerations

Q. How should researchers design a kinetic study to evaluate the stability of this compound under physiological conditions?

- Methodological Answer : A tiered approach is recommended:

- Buffer systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling intervals : Collect aliquots at 0, 1, 4, 8, and 24 hours for LC-MS quantification.

- Degradation products : Identify via HRMS/MS; common pathways include hydrolysis of the oxadiazole ring or thiol oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.